molecular formula C12H10BrNO B13404166 1-(3-Bromophenyl)-5-methylpyridin-2-one

1-(3-Bromophenyl)-5-methylpyridin-2-one

Cat. No.: B13404166
M. Wt: 264.12 g/mol
InChI Key: MCAAQJLJBILPBZ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-5-methylpyridin-2-one is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a pyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)-5-methylpyridin-2-one can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow techniques to enhance reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-5-methylpyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the phenyl or pyridinone rings.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-5-methylpyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction and gene expression . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromophenyl)-2-pyridinone: Similar structure but lacks the methyl group on the pyridinone ring.

    1-(4-Bromophenyl)-5-methylpyridin-2-one: Similar structure but with the bromine atom in the para position on the phenyl ring.

    1-(3-Chlorophenyl)-5-methylpyridin-2-one: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

1-(3-Bromophenyl)-5-methylpyridin-2-one is unique due to the specific positioning of the bromine atom and the methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

1-(3-bromophenyl)-5-methylpyridin-2-one

InChI

InChI=1S/C12H10BrNO/c1-9-5-6-12(15)14(8-9)11-4-2-3-10(13)7-11/h2-8H,1H3

InChI Key

MCAAQJLJBILPBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)C=C1)C2=CC(=CC=C2)Br

Origin of Product

United States

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